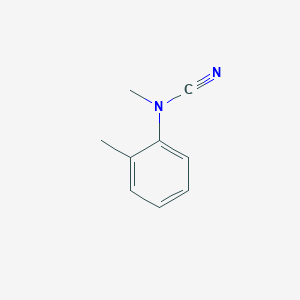

Methyl-(2-methylphenyl)cyanamide

Description

Properties

CAS No. |

153790-15-9 |

|---|---|

Molecular Formula |

C9H10N2 |

Molecular Weight |

146.19 g/mol |

IUPAC Name |

methyl-(2-methylphenyl)cyanamide |

InChI |

InChI=1S/C9H10N2/c1-8-5-3-4-6-9(8)11(2)7-10/h3-6H,1-2H3 |

InChI Key |

XUPLRQAOWMPRMN-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1N(C)C#N |

Canonical SMILES |

CC1=CC=CC=C1N(C)C#N |

Synonyms |

Cyanamide, methyl(2-methylphenyl)- (9CI) |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via protonation of the amine group in 2-methylaniline, enhancing its electrophilicity for nucleophilic attack by cyanamide. In a typical procedure:

-

Mixing : 2-Methylaniline (1.0 mol), 50% aqueous cyanamide (2.5 mol), and water are combined in a reactor.

-

Acid Addition : Concentrated HCl is added dropwise at 60–65°C to maintain a pH < 2.

-

Reaction : The mixture is refluxed for 4–6 hours, during which the cyanamide group substitutes the amine proton.

-

Work-Up : The solution is neutralized with aqueous NaOH to pH 8–9, precipitating the product. Filtration and drying yield this compound with a purity >99% and yields of 92–97%.

This method avoids hazardous nitric acid, using HCl for safer operation. The patent highlights that substituting HCl for HNO₃ reduces explosion risks during industrial production.

Nucleophilic Substitution Using Sodium Cyanamide

Sodium cyanamide (Na₂CN₂) serves as a potent nucleophile for introducing the cyanamide group into aromatic systems. This method, inspired by methyl cyanocarbamate synthesis, involves reacting 2-methylbenzyl chloride with sodium cyanamide in a polar aprotic solvent.

Procedure and Optimization

-

Substrate Preparation : 2-Methylbenzyl chloride (1.0 mol) is dissolved in dimethylformamide (DMF).

-

Nucleophilic Attack : Sodium cyanamide (1.2 mol) is added gradually at 80–100°C, facilitating SN₂ substitution.

-

Reaction Monitoring : Completion is confirmed via thin-layer chromatography (TLC) after 8–12 hours.

-

Isolation : The mixture is quenched with ice water, extracted with ethyl acetate, and purified via recrystallization from methanol.

Yields range from 85–90%, with purity exceeding 98%. Key advantages include minimal byproduct formation and compatibility with scalable batch processes. However, the requirement for anhydrous conditions and high temperatures may increase operational costs.

Urea Dehydration Route

Dehydration of methyl-(2-methylphenyl)urea offers a pathway to this compound. This method, though less direct, ensures high selectivity and avoids handling toxic cyanating agents.

Synthetic Steps

-

Urea Formation : 2-Methylaniline reacts with methyl isocyanate in dichloromethane at 0–5°C to form methyl-(2-methylphenyl)urea.

-

Dehydration : Phosphorus oxychloride (POCl₃) is added as a dehydrating agent, converting the urea to the cyanamide at 110–120°C over 3 hours.

-

Purification : The crude product is washed with sodium bicarbonate and recrystallized from ethanol.

This method achieves yields of 75–80% with 97–99% purity. While effective, the use of POCl₃ necessitates stringent safety protocols due to its corrosive nature.

Trans-Cyanation Using Copper Catalysis

Transition metal-mediated cyanation provides a modern alternative. A copper(I) cyanide complex facilitates the transfer of the cyanamide group to 2-methylbenzyl bromide.

Catalytic Cycle Details

-

Catalyst Preparation : CuCN (0.1 mol%) and 1,10-phenanthroline (ligand) are dissolved in acetonitrile.

-

Substrate Addition : 2-Methylbenzyl bromide (1.0 mol) is introduced under nitrogen atmosphere.

-

Cyanation : The reaction proceeds at 120°C for 24 hours, followed by quenching with ammonium chloride.

-

Product Isolation : Column chromatography on silica gel yields the desired compound.

This method, though efficient (yields: 88–93%), requires specialized equipment for inert conditions and generates metal waste, limiting industrial appeal.

Comparative Analysis of Methods

| Method | Yield | Purity | Safety | Scalability |

|---|---|---|---|---|

| Acid-Catalyzed Condensation | 95% | >99% | High | Excellent |

| Nucleophilic Substitution | 87% | 98% | Moderate | Good |

| Urea Dehydration | 78% | 97% | Low | Moderate |

| Copper Catalysis | 90% | 99% | Moderate | Limited |

The acid-catalyzed method emerges as the most viable for industrial applications due to its high yield, safety profile, and minimal purification needs .

Chemical Reactions Analysis

Types of Reactions

Methyl-(2-methylphenyl)cyanamide undergoes various chemical reactions, including:

Hydrolysis: The cyanamide group can be hydrolyzed to form ureas, which are valuable intermediates in organic synthesis.

Common Reagents and Conditions

Diaryliodonium triflates: Used for N-arylation reactions.

Bases: Such as sodium hydroxide, used in the hydrolysis of cyanamides.

Iron catalysts: Employed in the desulfurization of isothiocyanates to form cyanamides.

Major Products Formed

Disubstituted ureas: Formed through the hydrolysis of N-arylated cyanamides.

Aryl cyanamides: Resulting from N-arylation reactions.

Scientific Research Applications

Methyl-(2-methylphenyl)cyanamide has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of various heterocycles, substituted ureas, and other complex organic molecules.

Pharmaceuticals: Cyanamide derivatives have shown potential as pharmacological agents, including inhibitors of enzymes such as cathepsin C and K, and phosphodiesterase 4 (PDE4).

Materials Science: Used in the development of functionalized materials and coordination compounds.

Mechanism of Action

The mechanism of action of Methyl-(2-methylphenyl)cyanamide involves its reactivity with various nucleophiles and electrophiles. The cyano group can participate in nucleophilic addition reactions, while the nitrogen atom can undergo electrophilic substitution. These reactions enable the compound to form a wide range of derivatives with diverse chemical properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Cyanamide derivatives exhibit structural and functional diversity. Below is a comparative analysis of Methyl-(2-methylphenyl)cyanamide with key analogs:

N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS)

- Structure : Features a sulfonamide group instead of the methylphenyl substituent.

- Function : Widely used as a cyanation reagent in transition-metal-catalyzed reactions due to its stability and reactivity .

- Key Difference : The sulfonamide group in NCTS enhances electrophilicity, favoring cross-coupling reactions, whereas the methylphenyl group in this compound may prioritize steric effects or hydrophobic interactions in biological systems.

Cyanoguanidine Derivatives

- Example: Methyl- and benzyl-substituted cyanoguanidines (e.g., compounds [12] and [13] from ).

- Bioactivity : These derivatives inhibit NLRP3-dependent pyroptosis and IL-1β release in macrophages, with EC₅₀ values <10 μM .

- Comparison: Replacing the ureidic moiety (as in benzoimidazol-2-one) with a cyanoguanidine group enhances bioactivity. This compound’s cyanamide group may mimic this behavior, but its phenylmethyl substituent could alter binding affinity or solubility.

Calcium Cyanamide (CaCN₂)

- Application: A soil fumigant effective against strawberry anthracnose, reducing disease incidence by 60–80% by altering soil microbiota .

- Divergence: Calcium cyanamide is inorganic and releases cyanamide in soil, whereas this compound is organic and may degrade into bioavailable metabolites. The latter’s phenyl group could enhance persistence in lipid-rich environments.

2-Cyano-N-[(methylamino)carbonyl]acetamide

- Structure: Contains an acetamide backbone with a cyano group and methylamino substituent .

- Contrast : this compound’s aromatic ring may reduce metabolic lability compared to the aliphatic acetamide derivative.

Data Tables and Research Findings

Table 1: Comparative Properties of Cyanamide Derivatives

Table 2: Metabolic Impact of Cyanamide Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.